3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative.
Introduction of the Thiolane Ring: The thiolane ring can be introduced through a similar nucleophilic substitution reaction.
Coupling to Form the Carboxamide: The final step involves coupling the pyrazole derivative with the piperidine-thiolane intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the pyrazole, piperidine, and thiolane rings.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives, piperidine derivatives, and thiolane derivatives.
Uniqueness
- The combination of the pyrazole, piperidine, and thiolane rings in a single molecule is unique and may confer specific properties that are not present in other compounds. This unique structure may result in distinct biological activities or chemical reactivities.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-19-10-14(16(18-19)22-2)15(21)17-9-12-3-6-20(7-4-12)13-5-8-23-11-13/h10,12-13H,3-9,11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOTWUHSAMIMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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